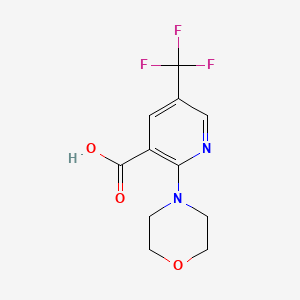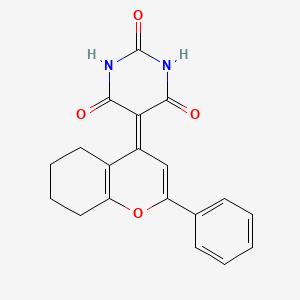
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide
Übersicht
Beschreibung
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide, also known as HNE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNE is a hydrazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Material Synthesis
This compound’s structural framework makes it suitable for the synthesis of advanced materials. Its naphthalene core can be functionalized to create polymers or small molecules with specific optical properties, which could be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Catalysis
In catalysis, N-[(hydrazinecarbonyl)methyl]naphthalene-1-carboxamide can be involved in the synthesis of catalysts that facilitate various chemical reactions. Its ability to act as a ligand can be exploited to create metal complexes that catalyze redox reactions, which are crucial in industrial processes .
Fungicide Research
The compound’s structural analogs have been studied for their fungicidal properties. By inhibiting the growth of fungi such as Rhizoctonia solani, these compounds can lead to the development of new fungicides that help protect crops and ensure food security .
Antimicrobial Activity
Research has indicated that derivatives of naphthalene carboxamide, like our compound of interest, can exhibit significant antimicrobial activity. This opens up possibilities for its use in creating new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Applications
The hydrazine moiety present in the compound can be used to synthesize selective COX-2 inhibitors. These are important in the treatment of inflammation and related diseases. The compound can serve as a starting point for the development of new anti-inflammatory drugs .
Wirkmechanismus
Target of Action
The primary target of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is the proliferating cell nuclear antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA repair . The compound was designed to target a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells .
Mode of Action
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide acts as a small molecule inhibitor of PCNA . By selectively targeting caPCNA, it may be possible to kill cancer cells without affecting healthy tissues .
Biochemical Pathways
It is known that the compound interferes with the function of pcna, a protein essential for dna replication and repair within tumors .
Result of Action
In vitro testing demonstrated that N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .
Eigenschaften
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-16-12(17)8-15-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPWXTKOCBUZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)
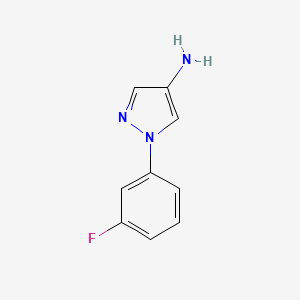
![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)

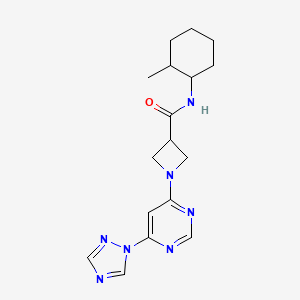
![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)

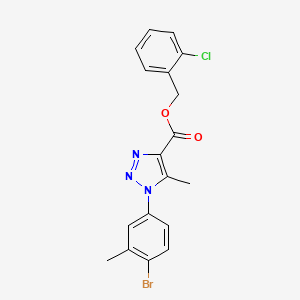
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)
